molecular formula C14H23N3O3 B11839466 tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B11839466
M. Wt: 281.35 g/mol
InChI Key: TTXCFBUIUUJDJX-UHFFFAOYSA-N
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Description

tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the tert-butyl ester and the hydroxyethyl group. Common reagents used in these steps include various alkylating agents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazolo[4,3-c]pyridine core can be reduced under certain conditions.

    Substitution: The tert-butyl ester can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while substitution of the tert-butyl ester could yield a variety of ester derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against specific molecular targets.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may bind to a specific enzyme or receptor, inhibiting its activity and leading to a therapeutic effect. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives, such as:

Uniqueness

tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is unique due to the presence of the hydroxyethyl group, which can participate in additional chemical reactions and potentially enhance its biological activity. This distinguishes it from other similar compounds that may lack this functional group.

Biological Activity

tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

The chemical formula for this compound is C13H21N3O3C_{13}H_{21}N_3O_3 with a molecular weight of 267.32 g/mol. Its structure includes a pyrazolo-pyridine core which is known for various pharmacological activities.

Anti-inflammatory Activity

Recent studies have indicated that compounds within the pyrazolo family exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Table 1: Inhibition Potency of Pyrazolo Compounds

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound X0.05 ± 0.020.03 ± 0.01

The above data shows that tert-butyl derivatives can exhibit comparable or enhanced inhibition against COX-2 compared to established drugs like celecoxib .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyrazolo-pyridine scaffold significantly influence biological activity. For instance, the introduction of hydroxyl and alkyl groups has been shown to enhance anti-inflammatory effects by improving binding affinity to COX enzymes .

Figure 1: Structural Modifications and Their Effects on Activity
SAR Modifications

Case Study 1: In Vivo Efficacy

A study conducted on carrageenan-induced paw edema in rats demonstrated that tert-butyl derivatives significantly reduced inflammation compared to control groups. The effective dose (ED50) was calculated at approximately 9.17 μM, indicating a strong therapeutic potential in inflammatory conditions .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays against various cancer cell lines revealed that the compound exhibited selective cytotoxic effects, particularly in breast cancer cells, with an IC50 value of approximately 15 μM. This suggests potential applications in cancer therapy alongside its anti-inflammatory properties .

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)17-8-10(5-6-18)12-11(9-17)7-16(4)15-12/h7,10,18H,5-6,8-9H2,1-4H3

InChI Key

TTXCFBUIUUJDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CCO

Origin of Product

United States

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